2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Brand Name: Vulcanchem
CAS No.: 898779-22-1
VCID: VC3873086
InChI: InChI=1S/C16H16O3S/c1-10-3-4-11(2)12(9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3
Molecular Formula: C16H16O3S
Molecular Weight: 288.4 g/mol

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS No.: 898779-22-1

Cat. No.: VC3873086

Molecular Formula: C16H16O3S

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene - 898779-22-1

Specification

CAS No. 898779-22-1
Molecular Formula C16H16O3S
Molecular Weight 288.4 g/mol
IUPAC Name (2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Standard InChI InChI=1S/C16H16O3S/c1-10-3-4-11(2)12(9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3
Standard InChI Key WACCAOGOIQIBDD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3
Canonical SMILES CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name, (2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone, reflects its hybrid structure . The thiophene ring (a five-membered aromatic heterocycle with sulfur) is functionalized at the 2-position with a benzoyl group (2,5-dimethylphenyl) and at the 5-position with a 1,3-dioxolane ring (a cyclic ether). This combination confers both aromatic stability and polar functionality, enabling diverse reactivity.

Table 1: Key Identifiers of 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

PropertyValueSource
CAS Number898779-22-1
Molecular FormulaC16H16O3S\text{C}_{16}\text{H}_{16}\text{O}_{3}\text{S}
Molecular Weight288.4 g/mol
SMILESCC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3
InChIKeyWACCAOGOIQIBDD-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, analogous compounds suggest a multi-step approach:

  • Thiophene Ring Formation: Cyclization of acetylene or diene precursors with sulfur sources.

  • Benzoylation: Friedel-Crafts acylation of thiophene using 2,5-dimethylbenzoyl chloride .

  • Dioxolane Introduction: Protection of a diol group via acid-catalyzed cyclization with carbonyl compounds .

A critical challenge lies in regioselectivity during benzoylation, as competing reactions may yield isomers like the 3,4-dimethyl variant (CAS 898779-28-7) . Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Key Reaction Mechanisms

  • Friedel-Crafts Acylation: The thiophene’s electron-rich ring undergoes electrophilic substitution with 2,5-dimethylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

  • Dioxolane Formation: Ethylene glycol reacts with a ketone or aldehyde under acidic conditions, forming the cyclic acetal .

Physicochemical Properties

Physical Properties

Experimental and predicted data highlight the compound’s stability under standard conditions:

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point434.7 ± 45.0 °C (Predicted)
Density1.226 ± 0.06 g/cm³ (Predicted)
SolubilityLow in water; soluble in THF, DCM
Melting PointNot reported

Chemical Stability

The dioxolane group is susceptible to acid hydrolysis, reverting to a diol under strongly acidic conditions. The thiophene ring resists oxidation but may undergo electrophilic substitution at the 3-position if deactivated groups are absent.

Applications in Research and Industry

Pharmaceutical Research

  • Lead Compound Optimization: The compound serves as a scaffold for antimicrobial and anti-inflammatory agents.

  • Prodrug Development: The dioxolane’s hydrolytic lability makes it a candidate for targeted drug release .

Material Science

  • Organic Electronics: Thiophene derivatives are explored as semiconductors in OLEDs due to their π-conjugated systems.

  • Polymer Additives: Incorporation into polymers enhances thermal stability (Tg: ~150 °C).

ParameterValueSource
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory ToxicityCategory 3

Future Directions and Research Opportunities

  • Stereoselective Synthesis: Exploring asymmetric catalysis to isolate enantiomers for chiral drug development .

  • Structure-Activity Relationships (SAR): Modifying the benzoyl and dioxolane groups to enhance bioactivity.

  • Environmental Impact Studies: Assessing biodegradation pathways to address ecological persistence .

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